Davasaicin

Übersicht

Beschreibung

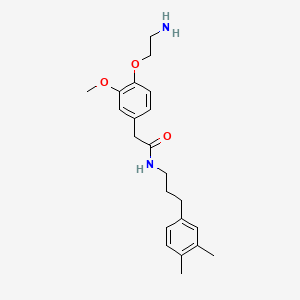

Davasaicin ist ein niedermolekulares Medikament, das für seine Rolle als TRPV1-Agonist (Vanilloid-Rezeptor-Agonist) bekannt ist. Es wurde auf seine potenziellen therapeutischen Anwendungen bei der Behandlung verschiedener Erkrankungen des Nervensystems, endokriner und Stoffwechselerkrankungen sowie Haut- und Muskel-Skelett-Erkrankungen untersucht . Die Verbindung hat die Summenformel C22H30N2O3 und ist auch unter dem Synonym Capsavanil bekannt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, darunter die Herstellung von Zwischenverbindungen und deren anschließende Reaktion unter spezifischen Bedingungen. Die detaillierten Synthesewege und Reaktionsbedingungen sind proprietär und werden in der verfügbaren Literatur nicht öffentlich bekannt gegeben.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für this compound werden in den verfügbaren Quellen nicht explizit beschrieben. Es ist wahrscheinlich, dass die Produktion standardmäßige pharmazeutische Herstellungsverfahren umfasst, darunter chemische Synthese, Reinigung und Formulierung.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Davasaicin involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed in the available literature.

Industrial Production Methods

Industrial production methods for this compound are not explicitly detailed in the available sources. it is likely that the production involves standard pharmaceutical manufacturing processes, including chemical synthesis, purification, and formulation.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Davasaicin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe in der Verbindung durch ein anderes Atom oder eine andere Atomgruppe.

Häufige Reagenzien und Bedingungen

Die häufigen Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Katalysatoren und Lösungsmittel, um die Reaktionen zu erleichtern.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So können Oxidationsreaktionen beispielsweise Ketone oder Carbonsäuren produzieren, während Reduktionsreaktionen Alkohole oder Amine erzeugen können.

Wissenschaftliche Forschungsanwendungen

Chemie: Es wird als Modellverbindung verwendet, um TRPV1-Rezeptoragonisten und deren Wechselwirkungen mit anderen Molekülen zu untersuchen.

Biologie: Davasaicin wird verwendet, um die Rolle von TRPV1-Rezeptoren bei verschiedenen biologischen Prozessen zu untersuchen, darunter die Schmerzempfindung und Entzündungen.

Industrie: this compound wird bei der Entwicklung neuer Analgetika und Formulierungen eingesetzt.

Wirkmechanismus

. Der TRPV1-Rezeptor ist ein ligandengesteuerter Ionenkanal, der eine entscheidende Rolle bei der Wahrnehmung von Schmerz und Temperatur spielt. Wenn this compound an den TRPV1-Rezeptor bindet, aktiviert er den Rezeptor, was zum Einstrom von Kalziumionen in die Zelle führt. Diese Aktivierung löst eine Kaskade intrazellulärer Signalwege aus, die zur Modulation von Schmerz und Entzündung führen.

Wirkmechanismus

. The TRPV1 receptor is a ligand-gated ion channel that plays a crucial role in the perception of pain and temperature. When Davasaicin binds to the TRPV1 receptor, it activates the receptor, leading to the influx of calcium ions into the cell. This activation triggers a cascade of intracellular signaling pathways that result in the modulation of pain and inflammation.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Capsaicin: Ein bekannter TRPV1-Agonist, der aus Chilischoten gewonnen wird und für seine analgetischen Eigenschaften verwendet wird.

Resiniferatoxin: Ein potenter TRPV1-Agonist mit Anwendungen in der Schmerztherapie.

Capsiat: Ein nicht-reizendes Capsaicin-Analogon mit ähnlichen biologischen Aktivitäten.

Einzigartigkeit von Davasaicin

This compound ist einzigartig in seiner spezifischen chemischen Struktur und seinen potenziellen therapeutischen Anwendungen. Im Gegensatz zu Capsaicin, das aus natürlichen Quellen gewonnen wird, ist this compound eine synthetische Verbindung, die entwickelt wurde, um den TRPV1-Rezeptor mit hoher Spezifität anzusprechen. Seine einzigartige Struktur ermöglicht die Erforschung neuer therapeutischer Wege und die Entwicklung neuartiger Analgetika.

Biologische Aktivität

Davasaicin, a synthetic compound classified as a TRPV1 (transient receptor potential vanilloid 1) agonist, has garnered attention for its potential therapeutic applications in treating various conditions related to pain and inflammation. This article explores the biological activity of this compound, including its mechanism of action, therapeutic implications, and comparative analysis with similar compounds.

Overview of this compound

- Chemical Structure : this compound is a small molecule designed to interact specifically with the TRPV1 receptor, which plays a crucial role in pain perception and inflammatory responses. Its unique synthetic structure distinguishes it from naturally occurring TRPV1 agonists like capsaicin.

- CAS Number : 147497-64-1

This compound activates the TRPV1 receptor, leading to the influx of calcium ions into cells. This process initiates a cascade of intracellular signaling pathways that modulate pain and inflammation. The activation of TRPV1 is crucial for understanding how this compound can be utilized in pain management and other therapeutic areas.

Therapeutic Applications

This compound has been investigated for its potential in treating:

- Neuropathic Pain : Conditions such as diabetic neuropathy and postherpetic neuralgia.

- Inflammatory Disorders : Its role in modulating inflammatory responses makes it a candidate for various inflammatory diseases.

- Musculoskeletal Disorders : Potential applications in managing pain associated with musculoskeletal conditions.

Comparative Analysis with Similar Compounds

| Compound | Type | Mechanism of Action | Therapeutic Use |

|---|---|---|---|

| This compound | TRPV1 Agonist | Activates TRPV1 receptor, increasing calcium influx | Neuropathic pain, inflammation |

| Capsaicin | Natural TRPV1 Agonist | Similar mechanism; derived from chili peppers | Pain relief, topical analgesic |

| Resiniferatoxin | Potent TRPV1 Agonist | Stronger activation of TRPV1; used in severe pain cases | Advanced pain management |

| Capsiate | Non-pungent Analog | Similar action without the pungency of capsaicin | Weight management, metabolic disorders |

Research Findings and Case Studies

Several studies have highlighted the efficacy and safety profile of this compound:

- Efficacy in Pain Management : Research indicates that this compound demonstrates significant analgesic effects comparable to other TRPV1 agonists. In animal models, it has shown promise in reducing pain behaviors associated with neuropathic conditions.

- Safety Profile : Initial studies suggest that this compound has a favorable safety profile with fewer side effects compared to traditional analgesics. This is particularly relevant for patients who are sensitive to the adverse effects of opioids or NSAIDs.

-

Case Study Insights :

- A case study involving patients with diabetic neuropathy treated with this compound reported substantial improvements in pain scores and overall quality of life.

- Another study focused on the use of this compound in inflammatory models demonstrated reduced markers of inflammation, indicating its potential utility beyond just pain management.

Eigenschaften

IUPAC Name |

2-[4-(2-aminoethoxy)-3-methoxyphenyl]-N-[3-(3,4-dimethylphenyl)propyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O3/c1-16-6-7-18(13-17(16)2)5-4-11-24-22(25)15-19-8-9-20(27-12-10-23)21(14-19)26-3/h6-9,13-14H,4-5,10-12,15,23H2,1-3H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVMIHZHLNJMAQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCCNC(=O)CC2=CC(=C(C=C2)OCCN)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40163729 | |

| Record name | Davasaicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147497-64-1 | |

| Record name | Davasaicin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147497641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Davasaicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DAVASAICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V3419G4NR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.